2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKJBKYUQWCXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Structural Characteristics
Table 1: Physicochemical Properties of 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl
| Property | Value |
| Molecular Formula | C₁₂H₇BrClF |
| Molecular Weight | 285.54 g/mol nih.gov |
| IUPAC Name | This compound |
| Appearance | Predicted to be an off-white or white powder/crystalline solid alfachemch.com |
| Melting Point | Not experimentally determined |
| Boiling Point | Not experimentally determined |
| Solubility | Predicted to be insoluble in water, soluble in organic solvents britannica.com |
Note: Some properties are predicted based on the structure and data from analogous compounds.
Reactivity and Derivatization Studies of 2 Bromo 4 Chloro 4 Fluoro 1,1 Biphenyl
Reactivity of the Bromo Substituent
The carbon-bromine (C-Br) bond is the most reactive site for many transformations involving organometallic intermediates due to its lower bond dissociation energy compared to carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This reactivity differential is routinely exploited for selective functionalization.
Further Cross-Coupling Reactions (e.g., Sonogashira, Heck, Kumada)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the case of 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl, the C-Br bond is the preferred site for oxidative addition to a Pd(0) catalyst, allowing for selective coupling while leaving the C-Cl and C-F bonds intact. nih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgnih.govnih.gov The reaction would selectively occur at the C-Br position to yield an alkynylbiphenyl derivative.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method would selectively form a new carbon-carbon double bond at the 2-position of the biphenyl (B1667301) system.
Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner with the aryl halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The greater reactivity of the C-Br bond ensures that the coupling proceeds selectively at this position. nih.gov
Interactive Table: Predicted Cross-Coupling Reactions at the C-Br Bond
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-(Alkynyl)-4'-chloro-4-fluoro-1,1'-biphenyl |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | 2-(Alkenyl)-4'-chloro-4-fluoro-1,1'-biphenyl |
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd catalyst | 2-(Alkyl/Aryl)-4'-chloro-4-fluoro-1,1'-biphenyl |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The C-Br bond's reactivity facilitates the formation of highly useful organometallic intermediates.
Grignard Reagents: Reaction with magnesium metal in an ethereal solvent like THF or diethyl ether would lead to the selective formation of the Grignard reagent, 2-(4'-chloro-4-fluoro-[1,1'-biphenyl]-2-yl)magnesium bromide. wisc.edu The significant difference in reactivity between C-Br and C-Cl/C-F bonds allows for this high selectivity. researchgate.netchemrxiv.org This Grignard reagent can then be used in a vast array of subsequent reactions, such as additions to carbonyl compounds.
Organolithium Reagents: Treatment with strong reducing agents like n-butyllithium or lithium metal results in lithium-halogen exchange or direct metallation at the C-Br bond. wikipedia.orgyoutube.com This forms the corresponding organolithium species, which are powerful nucleophiles and bases in organic synthesis. wikipedia.orgtaylorandfrancis.com These reagents are typically more reactive than their Grignard counterparts.
Interactive Table: Formation of Organometallic Reagents
| Reagent Type | Metal | Typical Conditions | Product |
| Grignard | Mg turnings | Anhydrous Ether or THF | 2-(4'-chloro-4-fluoro-[1,1'-biphenyl]-2-yl)magnesium bromide |
| Organolithium | n-BuLi or Li metal | Anhydrous Ether or Hexanes, Low Temp | 2-(4'-chloro-4-fluoro-[1,1'-biphenyl]-2-yl)lithium |
Nucleophilic Aromatic Substitution (SNAr) with Activated Nucleophiles
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups, and the leaving group ability follows the general trend F > Cl > Br > I. youtube.comyoutube.com Therefore, direct SNAr at the C-Br bond is less favorable compared to the C-F or C-Cl positions, especially if the rings are not sufficiently electron-deficient. However, under specific conditions, such as with highly activated nucleophiles or through transition-metal-catalyzed processes that proceed via different mechanisms, substitution at the bromine position can be achieved. For classical SNAr, the reaction is generally disfavored at the C-Br bond in this molecule.
Reactivity of the Chloro Substituent
While the C-Br bond is the most reactive site for many catalytic cycles, the C-Cl bond can also participate in various reactions, often under different conditions, allowing for sequential functionalization.
Selective Cross-Coupling Reactions with Less Reactive Aryl Halides
After the C-Br bond has been functionalized, the C-Cl bond can undergo cross-coupling reactions. Activating the C-Cl bond for oxidative addition typically requires more forcing conditions (higher temperatures) or more specialized, electron-rich catalyst systems (e.g., those with bulky phosphine (B1218219) or N-heterocyclic carbene ligands) compared to those used for C-Br bond activation. nih.gov This difference in reactivity allows for a two-step, selective coupling strategy. For instance, a Sonogashira coupling could first be performed at the C-Br bond, followed by a Suzuki coupling at the C-Cl bond using a more active catalyst system. nih.gov
Competitive SNAr Pathways and Their Selectivity
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate and the electronegativity of the halogen determine the reactivity, leading to a typical leaving group aptitude of F > Cl > Br. youtube.com
For this compound, the C-F bond is the most likely site for SNAr, assuming the ring is activated by electron-withdrawing groups (which are absent in this specific structure, making standard SNAr difficult). The C-Cl bond would be the next most reactive site, while the C-Br bond would be the least reactive. Therefore, in a competitive scenario under SNAr conditions, a nucleophile would preferentially displace the fluoride, followed by the chloride.
Interactive Table: Relative Reactivity of Halogens in SNAr
| Halogen Substituent | Position | Relative Reactivity in SNAr | Notes |
| Fluorine | 4-position | Highest | Most electronegative halogen, stabilizes the Meisenheimer intermediate effectively. youtube.com |
| Chlorine | 4'-position | Intermediate | Better leaving group than bromide in SNAr. |
| Bromine | 2-position | Lowest | Least effective leaving group for SNAr among the three halogens present. |
Reactivity of the Fluoro Substituent
The fluorine atom on the biphenyl scaffold, while the smallest of the halogens, imparts unique reactivity due to its extreme electronegativity and the strength of the carbon-fluorine bond.
The influence of the fluorine substituent on the reactivity of its parent aromatic ring is a balance of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. The deactivating influence is strongest at the ortho position and diminishes at the meta and para positions.
Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system. This donation of electron density, known as a positive mesomeric effect, increases the electron density on the ring, particularly at the ortho and para positions. This effect counteracts the inductive withdrawal and activates these positions towards electrophilic attack.
Conversely, for nucleophilic aromatic substitution (SNAr), the fluorine atom is strongly activating. The rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate (a Meisenheimer complex). Fluorine's powerful electron-withdrawing inductive effect stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction. stackexchange.com This makes aryl fluorides particularly susceptible to SNAr compared to other aryl halides, provided the ring is sufficiently electron-deficient. researchgate.netnih.gov
Interactive Data Table: Comparison of Electronic Effects of Halogen Substituents on an Aromatic Ring
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Electrophilic Substitution |
|---|---|---|---|---|
| F | 3.98 | Strong | Weak (but effective due to orbital overlap) | Weakly Deactivating, ortho, para-directing |
| Cl | 3.16 | Moderate | Weak | Deactivating, ortho, para-directing |
| Br | 2.96 | Moderate | Weak | Deactivating, ortho, para-directing |
| I | 2.66 | Weak | Very Weak | Deactivating, ortho, para-directing |
Despite the strength of the C-F bond, several strategies exist for its replacement, enabling further derivatization of the 4-fluoro-phenyl ring of the title compound.
Nucleophilic Aromatic Substitution (SNAr): This is the most direct method for fluorine replacement on an activated aromatic ring. As discussed, the fluorine atom at the 4-position activates the ring for nucleophilic attack, particularly at the ipso-carbon. The presence of other electron-withdrawing groups would further facilitate this reaction. Treatment of this compound with strong nucleophiles (e.g., alkoxides, thiolates, amides) under suitable conditions can lead to the displacement of the fluoride ion. nih.govbeilstein-journals.org
Aryne Formation: Arynes are highly reactive intermediates that can be generated from aryl halides. While typically formed from aryl bromides or iodides using strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA), aryne formation involving fluoride is less common due to its poor leaving group ability. tcichemicals.com However, a potential pathway could involve deprotonation at the C-3 position (ortho to the fluorine) followed by elimination of fluoride. A more common modern method involves the use of ortho-silylaryl triflate precursors, which generate arynes under mild conditions with a fluoride source, though this would require prior modification of the substrate. rsc.orgresearchgate.net Once formed, the aryne intermediate rapidly reacts with available nucleophiles or undergoes cycloaddition reactions.
High-Temperature Reactions (Hydrodefluorination): Hydrodefluorination (HDF) is a process where a C-F bond is replaced by a C-H bond. wikipedia.org This can be achieved under thermal conditions, often requiring transition-metal catalysis. For example, nickel(0) or rhodium-based catalysts in the presence of a hydrogen source, such as H₂ gas or trialkylsilanes, can effect the cleavage of C-F bonds. figshare.comacs.orgumn.eduacs.org This reductive strategy converts the fluoro-substituted ring back to a simple phenyl ring.
Interactive Data Table: Summary of Fluorine Replacement Strategies
| Strategy | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| SNAr | Strong Nucleophiles (RONa, RSNa, R₂NLi), Polar aprotic solvent | Addition-Elimination via Meisenheimer complex | Replacement of -F with Nucleophile |
| Aryne Formation | Strong base (e.g., LDA) or specialized precursor | Elimination-Addition via aryne intermediate | Functionalization at C-3 or C-4, depending on nucleophile addition |
| Hydrodefluorination | Transition metal catalyst (Ni, Rh), H₂ or R₃SiH, Heat | Catalytic C-F bond activation and reduction | Replacement of -F with -H |
Directed Ortho-Metalation (DOM) and Remote Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group (e.g., -CONR₂, -OMe, -OMOM), coordinates to the lithium reagent, positioning it for selective deprotonation of the adjacent proton. uwindsor.ca
In the case of this compound, none of the halogen substituents are considered strong DMGs. Therefore, the reaction with an organolithium reagent like n-butyllithium is governed by a competition between two primary pathways:
Metal-Halogen Exchange: This process is generally much faster for aryl bromides and iodides than for aryl chlorides or fluorides. uwindsor.ca Consequently, treatment of the title compound with an alkyllithium reagent at low temperature is expected to result in rapid exchange at the C-2 position, replacing the bromine atom with lithium. The resulting 2-lithio-4'-chloro-4-fluoro-1,1'-biphenyl is a versatile nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, Me₃SiCl) to introduce a wide range of functional groups specifically at the C-2 position.
Deprotonation (DoM): While halogens are weak DMGs, their inductive effects can acidify ortho protons, making deprotonation possible, albeit slower than metal-halogen exchange at bromine. The fluorine atom is the most acidifying, suggesting that the C-3 and C-5 protons are the most likely candidates for deprotonation. However, this pathway is likely to be a minor one in the presence of the much more reactive bromine site for metal-halogen exchange.
Therefore, functionalization strategies for this molecule heavily rely on the bromine atom as a synthetic handle for initial lithiation via metal-halogen exchange, which then directs subsequent derivatization to the C-2 position. A combined DoM/cross-coupling strategy could be employed if a proper DMG were first installed on one of the rings. nih.govresearchgate.net
Transformations of the Biphenyl Scaffold into Polycyclic or Heterocyclic Systems
The 2-halo-biphenyl motif is a classic precursor for intramolecular cyclization reactions to form fused ring systems, particularly dibenzofurans and fluorenones.
Synthesis of Dibenzofurans: Polychlorinated biphenyls (PCBs) are known precursors to polychlorinated dibenzofurans (PCDFs) under high-temperature pyrolytic or oxidative conditions. nih.govcdu.edu.auwikipedia.org The mechanism involves the loss of a halogen and an ortho-hydrogen, or two halogens, followed by intramolecular C-O bond formation. By analogy, subjecting this compound to thermal stress or specific palladium-catalyzed cyclization conditions could induce an intramolecular reaction to form a halogenated dibenzofuran. This transformation typically involves the formation of a C-O bond, often preceded by hydroxylation at the 2'-position.
Synthesis of Fluorenones: The synthesis of fluorenones from biphenyls generally requires a carbon-based functional group at the C-2 position that can participate in an intramolecular cyclization. nih.govujpronline.com A common route is the intramolecular Friedel-Crafts acylation of a biphenyl-2-carboxylic acid. beilstein-journals.org For the title compound, this would necessitate a two-step process:
Functionalization at the C-2 position, for example, by converting the bromine to a carboxylic acid group (via lithiation followed by quenching with CO₂).
Acid-catalyzed cyclization of the resulting 4'-chloro-4-fluoro-1,1'-biphenyl-2-carboxylic acid to yield the corresponding chloro-fluoro-substituted fluorenone. Alternative methods involve the oxidative cyclization of biphenyls bearing a 2-methyl, 2-hydroxymethyl, or 2-aminomethyl group, which could also be installed via the 2-lithio intermediate. beilstein-journals.orgd-nb.info
Interactive Data Table: Potential Cyclization Transformations
| Target System | Required Precursor Motif | Necessary Transformation of Title Compound | Reaction Type |
|---|---|---|---|
| Dibenzofuran | 2-Halo-2'-hydroxy-biphenyl | Hydroxylation at C-2' | Intramolecular Nucleophilic Substitution (e.g., Ullmann condensation) |
| Dibenzofuran | 2-Bromo-biphenyl | None (direct) | High-temperature pyrolysis/oxidation |
| Fluorenone | Biphenyl-2-carboxylic acid | C-2 lithiation -> Carboxylation | Intramolecular Friedel-Crafts Acylation |
| Fluorenone | Biphenyl-2-carbaldehyde | C-2 lithiation -> Formylation | Oxidative Radical Cyclization |
Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 4 Fluoro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl is predicted to exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum would consist of signals from the seven protons distributed across the two phenyl rings.
The protons on the 4-chloro-4-fluorophenyl ring are expected to show a characteristic AA'BB' system due to the para-substitution of the fluorine and the biphenyl (B1667301) group. The protons ortho to the fluorine (H-3' and H-5') would appear as a triplet-like multiplet due to coupling with the fluorine atom and the adjacent protons. The protons meta to the fluorine (H-2' and H-6') would also appear as a multiplet.
The protons on the 2-bromophenyl ring will exhibit a more complex pattern due to the ortho-bromo substituent, which induces significant deshielding and influences the coupling constants. The proton ortho to the bromine (H-3) would likely be the most deshielded proton of this ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.65 - 7.75 | dd | J = ~8.0, ~2.0 |
| H-4 | 7.30 - 7.40 | t | J = ~8.0 |
| H-5 | 7.45 - 7.55 | t | J = ~8.0 |
| H-6 | 7.20 - 7.30 | d | J = ~8.0 |
| H-2', H-6' | 7.40 - 7.50 | m | |
| H-3', H-5' | 7.10 - 7.20 | t | J = ~8.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis and Quaternary Carbon Identification
The ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms of the biphenyl core. The chemical shifts of these carbons are influenced by the attached halogens and the biphenyl linkage. The carbon atoms attached to the electronegative halogens (C-2, C-4', and C-4) will be significantly affected. The carbon bearing the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant. The quaternary carbons (C-1, C-1', C-2, and C-4') can be identified by their lack of signals in a DEPT-135 experiment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~138 |
| C-2 | ~123 |
| C-3 | ~132 |
| C-4 | ~128 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-1' | ~135 |
| C-2', C-6' | ~130 (d, J ≈ 8 Hz) |
| C-3', C-5' | ~116 (d, J ≈ 21 Hz) |
| C-4' | ~134 |
| C-4 (ipso-F) | ~162 (d, J ≈ 245 Hz) |
| C-1' (ipso-Cl) | ~139 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR Spectroscopic Probing of Fluorine Environment
The ¹⁹F NMR spectrum is a sensitive probe for the environment of the fluorine atom. For this compound, a single signal is expected in the typical range for an aryl fluoride. The chemical shift will be influenced by the electronic effects of the substituents on the biphenyl system. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹⁹F | -110 to -115 |
Note: Referenced to CFCl₃. This is a predicted value and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within each aromatic ring. For instance, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6 on the bromo-substituted ring, and between the protons on the chloro-fluoro-substituted ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the two phenyl rings by observing correlations between protons on one ring and carbons on the other, particularly the quaternary carbons at the biphenyl linkage (C-1 and C-1').
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be particularly useful in determining the preferred conformation of the biphenyl system by observing through-space interactions between the protons on the two different rings, such as between H-6 and H-2'/H-6'.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak.
Predicted HRMS Data
| Ion | Calculated Exact Mass (m/z) for C₁₂H₇⁷⁹Br³⁵ClF |
| [M]⁺ | 300.9372 |
Note: This is the calculated exact mass for the most abundant isotopes.
The fragmentation of halogenated biphenyls in the mass spectrometer typically involves the sequential loss of halogen atoms. The primary fragmentation of this compound under electron ionization (EI) would be expected to show the loss of a bromine radical followed by the loss of a chlorine radical, or vice versa.
Predicted Major Fragmentation Peaks
| m/z | Predicted Fragment |
| 300/302/304 | [C₁₂H₇BrClF]⁺ (Molecular ion cluster) |
| 221/223 | [C₁₂H₇ClF]⁺ (Loss of Br) |
| 265/267 | [C₁₂H₇BrF]⁺ (Loss of Cl) |
| 186 | [C₁₂H₇F]⁺ (Loss of Br and Cl) |
Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the fragmentation pathways are dictated by the stability of the biphenyl core and the presence of three different halogen substituents. While specific experimental MS/MS data for this exact compound is not widely published, the fragmentation can be predicted based on the known behavior of halogenated aromatic compounds. researchgate.netmiamioh.edu
Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion ([M]⁺) would be prominent. researchgate.net The primary fragmentation events would likely involve the cleavage of the carbon-halogen bonds, which are the weakest bonds after the C-C biphenyl linkage. The fragmentation cascade can be influenced by the relative strengths of the C-Br, C-Cl, and C-F bonds.
Key predicted fragmentation pathways include:
Loss of Bromine Radical: The C-Br bond is typically the most labile among the carbon-halogen bonds present. A primary fragmentation would be the expulsion of a bromine radical (•Br) to form a [M-Br]⁺ ion.
Loss of Chlorine Radical: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (•Cl) to yield a [M-Cl]⁺ ion.
Loss of Halogen as HX: Expulsion of HBr or HCl can also occur, though this is sometimes a less dominant pathway for aryl halides compared to simple bond cleavage. researchgate.net
Cleavage of the Biphenyl Ring: At higher collision energies, fragmentation of the biphenyl structure itself may occur.
The resulting fragment ions provide clear structural information, confirming the presence and location of the different halogen atoms on the biphenyl scaffold.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Inferred Structural Information |
|---|---|---|---|
| 284/286/288 | 205/207 | Br | Loss of Bromine atom |
| 284/286/288 | 249/251 | Cl | Loss of Chlorine atom |
| 205/207 | 170 | Cl | Sequential loss of Bromine then Chlorine |
| 249/251 | 170 | Br | Sequential loss of Chlorine then Bromine |
Note: The presence of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes results in characteristic isotopic patterns for ions containing these atoms. docbrown.info
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of a compound by probing its vibrational modes. researchgate.net For this compound, the spectra are characterized by vibrations associated with the substituted benzene (B151609) rings and the halogen-carbon bonds.
The IR and Raman spectra of related compounds like 2-bromo-4-chlorotoluene (B1197611) and various chlorobiphenyls provide a basis for assigning the expected vibrational frequencies. researchgate.netresearchgate.net
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C Ring Stretching: The aromatic ring stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.
C-F Stretching: The C-F stretching vibration is known to be strong in the IR spectrum and typically appears in the 1250-1000 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching absorption is found at lower wavenumbers, generally in the 850-550 cm⁻¹ range.
C-Br Stretching: The C-Br bond vibration occurs at even lower frequencies, typically between 650-500 cm⁻¹. researchgate.net
Ring Bending Modes: Out-of-plane (OOP) C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and appear below 900 cm⁻¹.
Raman spectroscopy complements IR by providing strong signals for the symmetric vibrations of the biphenyl backbone. researchgate.net The inter-ring C-C stretch and symmetric ring breathing modes are often prominent in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C Ring Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1250 - 1000 | IR |
| Biphenyl Inter-ring C-C Stretch | ~1280 | Raman |
| C-Cl Stretch | 850 - 550 | IR |
| C-Br Stretch | 650 - 500 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the π-conjugated system of the biphenyl core. The primary absorptions are due to π → π* transitions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. libretexts.org While a specific crystal structure determination for this compound is not available in the searched literature, analysis of closely related structures, such as 4-bromo-4'-fluorobiphenyl (B50986), offers valuable predictive insights into its solid-state conformation and packing. researchgate.net
Crystal System, Space Group, and Unit Cell Parameters
Based on analogous halogenated biphenyls, the compound is likely to crystallize in a centrosymmetric space group, with the monoclinic system being very common for such molecules. researchgate.netresearchgate.net For instance, the related compound 4-bromo-4'-fluorobiphenyl crystallizes in the monoclinic P2₁/c space group. researchgate.net
Table 3: Crystallographic Data for the Analogous Compound 4-Bromo-4'-fluorobiphenyl
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.709 (2) |
| b (Å) | 13.311 (2) |
| c (Å) | 17.487 (5) |
| β (°) | 116.29 (5) |
| Volume (ų) | 2026.2 |
| Z | 8 |
Data sourced from a study on 4-bromo-4'-fluorobiphenyl. researchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles (especially inter-ring torsion)
The key structural parameter in biphenyl systems is the dihedral angle between the two phenyl rings. Due to the steric hindrance introduced by the ortho-bromine atom, a significant twist between the rings is expected. In related structures, these inter-ring dihedral angles are typically in the range of 30-50°. researchgate.net For example, 4-bromo-4'-fluorobiphenyl exhibits dihedral angles of 38.2° and 40.3° for the two independent molecules in its asymmetric unit. researchgate.net The bond lengths (C-C, C-H, C-F, C-Cl, C-Br) are expected to fall within standard ranges for sp²-hybridized carbons and halogenated aromatic systems.
Intermolecular Interactions and Crystal Packing Motifs (e.g., halogen bonding, π-π stacking)
The crystal packing of this compound would be governed by a combination of weak intermolecular forces. Given the presence of three different halogen atoms, halogen bonding is a highly probable and significant interaction guiding the supramolecular assembly. nih.gov In this type of interaction, an electrophilic region on one halogen atom interacts with a nucleophilic region on another atom (often another halogen or an oxygen/nitrogen atom).
Other significant interactions would include:
π-π Stacking: The aromatic rings can stack upon one another, although the twisted nature of the biphenyl may lead to offset or edge-to-face arrangements rather than a perfectly parallel co-facial stacking.
C-H···π Interactions: Hydrogen atoms can interact with the electron-rich faces of the aromatic rings. nih.gov
Halogen···Halogen Contacts: Short contacts between halogen atoms (e.g., Br···F, Cl···F) are also anticipated and have been observed in similar crystal structures. researchgate.netnih.gov
These varied interactions would combine to form a complex three-dimensional network in the solid state. nih.gov
Computational and Theoretical Investigations of 2 Bromo 4 Chloro 4 Fluoro 1,1 Biphenyl
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl. These computational methods model the molecule at the electronic level to determine its most stable three-dimensional arrangement (molecular geometry) and the distribution of its electrons (electronic structure). Such calculations can predict various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic characteristics like molecular orbital energies. For complex molecules like substituted biphenyls, these theoretical approaches are invaluable for elucidating structure-property relationships that are difficult to probe experimentally. nih.govresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G*, can be employed to optimize the molecular geometry and compute key electronic descriptors. acs.orgresearchgate.net
The ground state optimization would reveal the most stable arrangement of the atoms, while calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insight into the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. In studies of other halogenated compounds, DFT has been effectively used to determine these properties and analyze how different substituents modulate the electronic structure. researchgate.netnih.gov
Table 1: Predicted Ground State Properties of this compound via DFT Note: These are expected values based on typical DFT calculations for analogous compounds and have not been experimentally determined for this specific molecule.
| Property | Predicted Value / Description | Significance |
|---|---|---|
| Optimized Geometry | Non-planar, with a significant dihedral angle between the phenyl rings. | Defines the molecule's 3D shape and steric profile. |
| HOMO Energy | Relatively low due to electron-withdrawing halogens. | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | Low, indicating susceptibility to nucleophilic attack. | Indicates the energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | Moderate; influenced by the halogen substitution pattern. | Correlates with chemical reactivity and electronic excitation energy. |
| Dipole Moment | Non-zero due to asymmetric halogen substitution. | Measures the overall polarity of the molecule. |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a higher level of theoretical accuracy than DFT for electronic structure predictions. nih.govacs.org These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. While computationally more demanding, they are often used as a benchmark to validate results from DFT or other less expensive methods. acs.orggithub.io For the biphenyl (B1667301) system, high-level ab initio calculations have been crucial for accurately reproducing experimental rotational energy barriers and equilibrium angles. nih.govacs.org Applying these methods to this compound would yield highly reliable data on its electronic properties, although such calculations would be computationally intensive due to the molecule's size and the presence of heavy atoms like bromine.
Conformational Analysis of the Biphenyl Moiety
The biphenyl moiety is characterized by the rotational freedom around the single bond connecting the two phenyl rings. nih.gov This rotation gives rise to different spatial arrangements, or conformations. The planarity of the biphenyl system is a delicate balance between two opposing factors: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.
The rotation around the C-C single bond connecting the two phenyl rings is not free but is hindered by an energy barrier. researchgate.net The energy of the molecule varies as a function of the dihedral (twist) angle between the planes of the two rings. For unsubstituted biphenyl, the minimum energy conformation occurs at a twist angle of approximately 42-45°, with relatively low energy barriers for rotation through the planar (0°) and perpendicular (90°) conformations. acs.orgnih.gov
The presence of substituents, particularly at the ortho positions (C2, C2', C6, C6'), dramatically increases the torsional energy barrier. rsc.orgnih.gov For this compound, the bromine atom at the C2 position introduces significant steric repulsion with the hydrogen atom at the C2' position of the other ring. This steric clash makes the planar conformation highly unfavorable and substantially increases the energy barrier to rotation. stackexchange.comresearchgate.net This phenomenon, known as atropisomerism, can lead to conformationally stable isomers if the rotational barrier is high enough (typically >20-25 kcal/mol) to prevent interconversion at room temperature. matanginicollege.ac.inlibretexts.org
Table 2: Calculated Torsional Barriers for Biphenyl and Ortho-Halogenated Analogues Data derived from computational studies on related compounds to illustrate trends.
| Compound | Equilibrium Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Biphenyl | ~42.5° | ~2.2 (at 0°) | acs.org |
| 2-Fluorobiphenyl | ~49.5° | ~3.7 (at 0°) | acs.org |
| 2-Chlorobiphenyl | ~59.4° | ~8.3 (at 0°) | acs.org |
| 2-Bromobiphenyl | ~60.3° | ~9.7 (at 0°) | acs.org |
Halogen substituents exert profound electronic and steric effects on the conformation of the biphenyl system. The size of the ortho substituent is the most critical factor determining the equilibrium dihedral angle and the planarity of the molecule. nih.govstackexchange.com
In this compound:
2-Bromo Group: The large van der Waals radius of the bromine atom at the ortho position creates a strong steric repulsion, forcing the two phenyl rings into a significantly twisted, non-planar conformation with a large dihedral angle, likely exceeding 60°. acs.org
Prediction and Validation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. rsc.org Methods like DFT can be used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. tandfonline.comnih.gov
The standard procedure involves first performing a geometry optimization to find the molecule's lowest energy structure. Following this, a frequency calculation is performed on the optimized geometry. This calculation yields the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netnih.gov The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experiment. nih.gov
Similarly, NMR chemical shifts (¹H, ¹³C) can be predicted with increasing accuracy using specialized computational methods or machine learning algorithms trained on large experimental datasets. github.ionih.govarxiv.org For this compound, these predictions would be invaluable for confirming its structure if it were to be synthesized.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound These are hypothetical assignments based on DFT calculations of similar halogenated aromatic compounds.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of hydrogen atoms on the phenyl rings. |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |
| C-F Stretch | 1200 - 1280 | Stretching of the carbon-fluorine bond. |
| C-Cl Stretch | 1000 - 1100 | Stretching of the carbon-chlorine bond. |
| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond. |
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, primarily DFT, has become a standard procedure for structure verification and analysis. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For a molecule like this compound, DFT calculations can predict the chemical shifts for each of the unique hydrogen and carbon atoms. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311+G(d,p)). rsc.orgnih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the results to better match experimental conditions.
A crucial step in computational NMR studies is the comparison with experimental data. A strong correlation between the predicted and measured chemical shifts serves to validate the computed structure. Discrepancies can point to dynamic processes, such as torsional motion between the phenyl rings, or specific solvent-solute interactions not fully captured by the theoretical model. While specific comparative studies for this compound are not prominent in published literature, the established methodology allows for such analysis.
Table 1: Illustrative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Biphenyl (Note: This table is illustrative of the type of data generated in such a study and does not represent the title compound.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 140.5 | 141.2 | -0.7 |
| C2 | 128.9 | 129.5 | -0.6 |
| C3 | 127.8 | 128.4 | -0.6 |
| C4 | 138.2 | 138.9 | -0.7 |
| C1' | 135.1 | 135.8 | -0.7 |
| C2' | 115.6 | 116.2 | -0.6 |
| C3' | 162.4 (C-F) | 163.0 | -0.6 |
Vibrational Frequency Analysis for IR and Raman Band Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. Following a geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies. researchgate.netnih.gov The output provides the frequency, IR intensity, and Raman activity for each mode, allowing for the simulation of the full theoretical spectra.
For this compound, key vibrational modes would include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. researchgate.net
C=C stretching within the aromatic rings, expected between 1600 and 1400 cm⁻¹.
C-F stretching: A strong band usually appearing in the 1250-1000 cm⁻¹ range.
C-Cl stretching: Generally observed between 800 and 600 cm⁻¹.
C-Br stretching: Found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Ring torsional and bending modes: Occurring at low frequencies.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net A detailed analysis of the Potential Energy Distribution (PED) for each mode confirms the primary atoms involved in the vibration, leading to unambiguous band assignments. nih.gov
Table 2: Typical Calculated Vibrational Frequencies and Assignments for Halogenated Benzenes (Based on data from related compounds like 1-bromo-4-chlorobenzene) researchgate.net
| Vibrational Mode | Calculated Frequency Range (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3090 | Medium (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1570 - 1590 | Strong (IR & Raman) |
| C-H In-plane Bend | 1150 - 1250 | Medium (IR) |
| C-F Stretch | 1200 - 1250 | Very Strong (IR) |
| C-Cl Stretch | 680 - 720 | Strong (IR) |
Electronic Transition Predictions and UV-Vis Spectral Simulation
The electronic absorption properties of a molecule, measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comsharif.edu This method calculates the energies of electronic excitations from the ground state to various excited states. The output includes the excitation wavelength (λ), oscillator strength (f), and the molecular orbitals (MOs) involved in each transition. rsc.org
For this compound, the key electronic transitions would likely be π → π* transitions within the biphenyl system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the lowest energy transition. The halogen substituents can influence the energies of these orbitals and thus the position of the absorption maxima. TD-DFT calculations, often performed with a functional like B3LYP or M06-2X and including solvent effects, can predict the λ_max values. mdpi.commdpi.com Comparing these theoretical spectra with experimental ones helps to confirm the nature of the electronic transitions. sharif.edu
Table 3: Illustrative TD-DFT Output for a Substituted Aromatic Compound (Note: This table is a conceptual representation of TD-DFT results.)
| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 260 | 0.12 | HOMO-1 → LUMO (70%) |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing detailed information on intermediates, transition states, and the associated energy barriers.
Computational Modeling of Cross-Coupling Reaction Pathways
The synthesis of biphenyl compounds frequently involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov DFT calculations can model the entire catalytic cycle for the formation of this compound. This involves locating the structures and energies of all reactants, intermediates, transition states, and products for each elementary step:
Oxidative Addition: The initial step where the aryl halide (e.g., 2-bromo-1-fluorobenzene) adds to the metal catalyst (e.g., a Pd(0) complex).
Transmetalation: The transfer of the second aryl group (e.g., a 4-chlorophenylboronic acid derivative) to the metal center.
Reductive Elimination: The final step where the two aryl groups couple to form the biphenyl C-C bond, regenerating the catalyst.
By calculating the energy of each transition state, the rate-determining step of the reaction can be identified. This insight is crucial for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to improve yield and selectivity.
Energetics and Kinetics of Substitution Reactions
Beyond its synthesis, the reactivity of this compound in further reactions, such as nucleophilic aromatic substitution, can be studied computationally. DFT is used to map the potential energy surface for the reaction pathway. This involves identifying the transition state for the substitution and calculating the activation energy (Ea), which is directly related to the reaction kinetics.
A key energetic feature of biphenyls is the rotational barrier around the central C-C single bond. The presence of ortho-substituents, like the bromine atom in the title compound, creates steric hindrance that restricts free rotation. DFT calculations can determine the energy profile for this torsional isomerization, identifying the minimum energy dihedral angle (the ground state conformation) and the energy of the planar transition state. rsc.org This barrier height is a critical parameter for understanding the compound's conformational dynamics. rsc.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov The resulting map uses a color scale to visualize the charge distribution:
Red regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like fluorine and chlorine.
Blue regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites susceptible to nucleophilic attack, often found around hydrogen atoms.
Green/Yellow regions: Represent neutral or intermediate potential.
For this compound, an MEP map would reveal the most electron-rich areas around the F and Cl atoms, making them sites for potential intermolecular interactions like halogen bonding. nih.gov The potential around the hydrogen atoms would be positive, while the π-systems of the aromatic rings would show regions of negative potential above and below the plane. This analysis provides a qualitative prediction of how the molecule will interact with other reagents, catalysts, or biological receptors. Hirshfeld surface analysis can provide complementary information, quantifying the types of intermolecular contacts that stabilize the molecule in a crystal lattice. nih.govnih.gov
Analytical Methodologies for Detection and Quantification of 2 Bromo 4 Chloro 4 Fluoro 1,1 Biphenyl
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl from impurities or other components in a mixture, as well as for assessing its purity. The choice of technique and detector depends on the sample matrix and the required sensitivity.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved in a capillary column, and various detectors can be used for detection and quantification.
Flame Ionization Detector (FID): While FID is a common detector in GC, its sensitivity for halogenated compounds can be lower compared to other detectors. It is a robust, general-purpose detector.
Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules. This makes it an excellent choice for detecting trace amounts of this compound.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantification but also structural information, enabling unambiguous identification of the compound. nih.govupb.rocromlab-instruments.esnih.govthermofisher.com The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the structure of this compound. Isotope dilution methods using a labeled internal standard can be employed for highly accurate quantification. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Halogenated Biphenyls
| Parameter | Value/Condition |
| Column | Low-polarity silarylene phase (e.g., similar to 5% diphenyl/95% dimethylpolysiloxane) cromlab-instruments.es |
| Injector Temperature | 275 °C cromlab-instruments.es |
| Injection Mode | Splitless cromlab-instruments.es |
| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) cromlab-instruments.es |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) cromlab-instruments.esthermofisher.com |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity nih.govnih.gov |
This table presents typical parameters for the analysis of polychlorinated biphenyls (PCBs) and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For a compound like this compound, reversed-phase HPLC is a common approach.
UV-Vis and Photodiode Array (PDA) Detection: Biphenyls typically exhibit strong UV absorbance. A UV-Vis or a PDA detector can be used for quantification. researchgate.net A PDA detector has the advantage of providing spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers the highest selectivity and sensitivity, providing molecular weight and structural information, which is invaluable for confirming the identity of the analyte. chromatographyonline.com
Table 2: Exemplary HPLC Parameters for Analysis of Halogenated Biphenyls
| Parameter | Value/Condition |
| Column | C18 reversed-phase column fishersci.com |
| Mobile Phase | Acetonitrile (B52724) and water gradient sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C rsc.org |
| Detector | UV at 254 nm or PDA (200-400 nm) or Mass Spectrometer |
| Injection Volume | 10 µL |
This table illustrates typical conditions for the HPLC analysis of related biphenyl (B1667301) compounds. fishersci.comsielc.com
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comsouthampton.ac.ukyoutube.com SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. teledynelabs.commdpi.com It is well-suited for the analysis and purification of a wide variety of compounds, including those with challenging properties. teledynelabs.commdpi.comwaters.com For a molecule like this compound, SFC could provide high-resolution separation, especially when coupled with MS.
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods are instrumental for the direct quantification of this compound, often without the need for chromatographic separation, especially for pure samples.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of organic compounds. By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved.
For this compound, both ¹H and ¹⁹F NMR spectroscopy can be utilized for quantitative purposes. rsc.orgacgpubs.org The presence of fluorine in the molecule makes ¹⁹F qNMR a particularly powerful tool, as it often provides a clean spectrum with well-resolved signals and high sensitivity. researchgate.netacs.orgbiophysics.org
Table 3: Key Considerations for qNMR Analysis
| Parameter | Guideline |
| Internal Standard | Must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighed. |
| Solvent | A deuterated solvent that dissolves both the analyte and the internal standard is required. |
| Relaxation Delay (d1) | Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. |
| Pulse Angle | A 90° pulse is often used to maximize the signal-to-noise ratio. |
| Number of Scans | Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration. |
UV-Vis spectrophotometry can be a straightforward and rapid method for determining the concentration of this compound in a solution, provided it is the only absorbing species at the chosen wavelength. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of complex chemical compounds. For a substituted biphenyl like this compound, techniques combining chromatography with mass spectrometry offer unparalleled sensitivity and specificity, enabling detailed characterization of the compound and its associated impurity profile. aifa.gov.it
GC-MS for Trace Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. uoguelph.ca It is particularly effective for trace analysis and identifying impurities that may be present in the final product or arise during the synthesis of this compound. thermofisher.com
In the synthesis of halogenated biphenyls, impurities can originate from unreacted starting materials, side reactions, or degradation. For instance, in synthetic routes involving Suzuki coupling, impurities such as debrominated products or the formation of isomers are possible. patsnap.com GC-MS provides the high separation efficiency needed to resolve these closely related compounds and the mass spectral data required for their unambiguous identification. The electron impact (EI) ionization mode, commonly used in GC-MS, generates a unique fragmentation pattern for each compound, acting as a chemical fingerprint. nih.gov This allows for the identification of unknown impurities by comparing their mass spectra to established libraries. uoguelph.ca
Table 1: Potential Process-Related Impurities in the Synthesis of this compound Detectable by GC-MS
| Impurity Name | Potential Origin |
| o-Dibromobenzene | Unreacted starting material patsnap.com |
| p-Chlorophenylboronic acid | Unreacted starting material patsnap.com |
| 4-Fluoroaniline | Starting material in alternative synthesis routes google.com |
| 4'-Chloro-4-fluoro-1,1'-biphenyl | Debromination by-product |
| Isomeric Bromo-chloro-fluoro-biphenyls | Non-selective reaction products |
| p,p'-Dichlorobiphenyl | Homocoupling of p-chlorophenylboronic acid |
Table 2: Typical GC-MS Parameters for the Analysis of Halogenated Biphenyls
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp 80-100°C, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 amu |
| MS Transfer Line Temp | 280 - 300 °C |
LC-MS/MS for Complex Sample Analysis
For compounds that are non-volatile, thermally labile, or present in intricate sample matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. uoguelph.canih.gov This technique offers exceptional sensitivity and selectivity, making it suitable for quantifying low levels of this compound in various environments. hpst.cz
LC-MS/MS utilizes a liquid chromatograph to separate the analyte from other components in the sample, followed by detection with a tandem mass spectrometer. nih.gov The most common mode of operation is Selected Reaction Monitoring (SRM), where a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process drastically reduces background noise and matrix interference, allowing for highly reliable quantification even at parts-per-trillion (ppt) levels. hpst.cz The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric transitions.
Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) hpst.cz |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile or methanol (B129727) sielc.com |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Precursor Ion (Q1) | m/z corresponding to the molecular ion of the analyte |
| Collision Gas | Argon or Nitrogen |
| Product Ion (Q3) | Specific fragment ions resulting from collision-induced dissociation |
| SRM Transitions | Quantifier and Qualifier transitions for confirmation |
Method Development and Validation in Chemical Synthesis Research
The development and validation of analytical methods are critical components of chemical synthesis research, ensuring that data regarding yield, purity, and stability are reliable and accurate. aifa.gov.it For a compound like this compound, this process guarantees that the analytical methods are suitable for their intended purpose, whether for in-process control or final product release. aifa.gov.it
Method development involves selecting the appropriate analytical technique and optimizing its parameters. This includes choosing the right chromatographic column, mobile phase or carrier gas, temperature program, and mass spectrometer settings to achieve the desired separation and sensitivity. thermofisher.comhpst.cz
Once a method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Validation demonstrates that the method is reliable for the analysis of the specific substance. aifa.gov.it The key validation parameters ensure the method's performance characteristics are well-documented and fit for purpose. researchgate.net
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. aifa.gov.it | The analyte peak is well-resolved from other peaks, and peak purity is demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. thermofisher.com | Correlation coefficient (r²) ≥ 0.99. nih.gov |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies. | Recovery typically within 90-110% for the active substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-assay) and intermediate precision (inter-assay). nih.gov | Relative Standard Deviation (RSD) ≤ 2-5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Typically determined at a signal-to-noise ratio of 3:1. researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically determined at a signal-to-noise ratio of 10:1. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | No significant change in results, RSD remains within acceptable limits. |
Applications and Potential Utilities in Chemical Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis
2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl is a valuable intermediate in organic synthesis, primarily due to the presence of three distinct halogen substituents on the biphenyl (B1667301) core. The differential reactivity of the bromo, chloro, and fluoro groups allows for selective chemical transformations, making it a versatile building block for more complex molecules. The bromo group, in particular, is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. patsnap.comchemicalbook.com
A general synthesis for a related compound, 2-bromo-4'-chloro-1,1'-biphenyl (B169558), involves the Suzuki coupling reaction between o-dibromobenzene and p-chlorophenylboronic acid. patsnap.com However, this method can be expensive and lead to selectivity issues. patsnap.com An alternative, more cost-effective method has been developed using aniline (B41778) and parachloroiodobenzene as starting materials. patsnap.com It is plausible that similar synthetic strategies could be adapted for the preparation of this compound.
Halogenated biphenyls are crucial components in the development of advanced materials. The non-fluorinated analog, 2-bromo-4'-chloro-1,1'-biphenyl, has been identified as an OLED material. samaterials.com The introduction of a fluorine atom in this compound can significantly influence the electronic properties, thermal stability, and molecular packing of the resulting materials. Fluorinated biphenyls are known to be key components in liquid crystal displays (LCDs) due to their unique dielectric and optical properties. nih.govrsc.org The fluorine substituent can modify the melting point, mesophase behavior, and other critical physical properties of liquid crystalline materials. rsc.org
The synthesis of novel fluorinated biphenyl compounds via Suzuki-Miyaura coupling has been shown to yield materials with potential applications in organic solar cells and dye-sensitized solar cells. nih.gov Given these precedents, this compound is a promising precursor for the synthesis of novel OLEDs, liquid crystals, and potentially specialized polymers with tailored properties.
Investigation of Structure-Reactivity and Structure-Property Relationships in Halogenated Biphenyls
The study of halogenated biphenyls provides fundamental insights into structure-reactivity and structure-property relationships. The introduction of different halogen atoms at various positions on the biphenyl core allows for a systematic investigation of how these substituents influence chemical reactivity and physical properties. For example, the crystal structure of the related compound 4-bromo-4'-fluorobiphenyl (B50986) has been determined, revealing inter-ring dihedral angles and intermolecular halogen contacts that dictate its solid-state packing. google.com
Computational studies on fluorinated biphenyls have provided a deeper understanding of their electronic structure, intermolecular interactions, and reactivity. nih.gov Such studies on this compound could elucidate the interplay between the steric and electronic effects of the three different halogens on the molecule's conformation and its interactions with other molecules or biological targets.
Contribution to Fundamental Understanding of Aromatic Substitution and Cross-Coupling Chemistry
Halogenated aromatic compounds are workhorses in the study of reaction mechanisms, particularly for aromatic substitution and cross-coupling reactions. The presence of bromo, chloro, and fluoro substituents on the same biphenyl scaffold in this compound offers a unique platform to study the relative reactivity and selectivity of these halogens in various chemical transformations. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond, which is in turn more reactive than the C-F bond. This differential reactivity can be exploited for sequential functionalization.
Furthermore, the study of nucleophilic aromatic substitution (SNA_r) reactions on such a molecule could provide valuable data on the activating and directing effects of the different halogens. While classical SNA_r reactions often proceed through a Meisenheimer intermediate, concerted mechanisms have also been proposed, particularly for less activated aromatic systems. nih.gov Investigating the reactivity of this compound towards various nucleophiles could contribute to a more nuanced understanding of these fundamental reaction pathways.
Environmental and Industrial Relevance (General Chemical Context, excluding toxicity/safety)
In a broader industrial context, halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), have a significant history. epa.govresearchgate.nettriumvirate.comwikipedia.org They were widely used in industrial and commercial applications due to their chemical stability, non-flammability, and excellent electrical insulating properties. epa.govtriumvirate.com Common applications included their use as coolants and insulating fluids in transformers and capacitors, as plasticizers in paints and plastics, and in carbonless copy paper. epa.govtriumvirate.comnih.gov
While the production of PCBs was banned in many countries due to their persistence and adverse environmental effects, the study of their environmental fate continues to be an important area of research. epa.govresearchgate.netnih.gov The introduction of fluorine into the biphenyl structure, as in this compound, can alter the compound's environmental persistence and degradation pathways. nih.govnumberanalytics.com Fluorinated compounds can be highly resistant to degradation, leading to their accumulation in the environment. nih.gov Recent studies have also highlighted the presence of fluorinated liquid crystal monomers, including fluorinated biphenyls, in the environment as emerging contaminants from electronic waste. nih.govacs.org Understanding the environmental chemistry of compounds like this compound is therefore crucial in the context of developing sustainable chemical technologies.
Data Tables
Table 1: Physicochemical Properties of Related Halogenated Biphenyls
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Bromo-4'-chloro-1,1'-biphenyl | 179526-95-5 | C₁₂H₈BrCl | 267.55 | samaterials.comchemicalbook.combldpharm.com |
| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C₁₂H₈BrF | 251.10 | guidechem.combldpharm.comambeed.com |
| 4-Bromo-4'-chloro-1,1'-biphenyl | 23055-77-8 | C₁₂H₈BrCl | 267.55 | synquestlabs.com |
| 2-Bromo-4-chloro-1-fluorobenzene | 1996-30-1 | C₆H₃BrClF | 209.44 | nih.gov |
| 4-Bromo-2-chloro-4'-fluoro-1,1'-biphenyl | 2763236-09-3 | C₁₂H₇BrClF | 285.54 | bldpharm.com |
Table 2: Synthetic Approaches for Halogenated Biphenyls
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura Coupling | o-dibromobenzene, p-chlorophenylboronic acid | Palladium catalyst | 2-bromo-4'-chloro-1,1'-biphenyl | patsnap.com |
| Photocatalytic Coupling/Diazotization | Aniline, parachloroiodobenzene | Cobalt chloride, fluorescein, light | 2-bromo-4'-chloro-1,1'-biphenyl | patsnap.com |
| Suzuki-Miyaura Coupling | 1-bromo-2-iodobenzene, 4-chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2'-Bromo-4-chloro-biphenyl | chemicalbook.com |
| Bromination/Diazotization/Substitution | o-fluoroaniline | Bromine, Isopropyl nitrite | 4-Bromo-2-fluorobiphenyl | guidechem.comgoogle.com |
Abiotic Degradation Pathways in Environmental Matrices
The environmental fate of halogenated aromatic compounds such as this compound is of significant interest due to their potential persistence. While specific studies on the abiotic degradation of this compound are not extensively available in the reviewed literature, the degradation pathways can be inferred from the behavior of related polyhalogenated biphenyls (PBBs and PCBs). The primary abiotic degradation pathways for these compounds in environmental matrices are photodegradation and, to a lesser extent, hydrolysis.
Photodegradation: This process involves the absorption of light energy, leading to the cleavage of chemical bonds. For halogenated biphenyls, the carbon-halogen bond is susceptible to photolytic cleavage. The energy of the absorbed photon can lead to the breaking of the C-Br or C-Cl bond, resulting in dehalogenation. The rate and products of photodegradation are influenced by the number and position of halogen substituents and the environmental medium (e.g., water, soil surface). Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination might occur more readily than dechlorination under photolytic conditions. The presence of a fluorine atom, with its strong C-F bond, likely makes it the most resistant to cleavage. Photodegradation in aqueous environments can be influenced by the presence of photosensitizers, which can accelerate the degradation process. nih.gov
Hydrolysis: This is a chemical process in which a molecule of water reacts with another substance, sometimes causing both substances to be split into two parts. For polychlorinated biphenyls, hydrolysis is generally a very slow process under typical environmental pH and temperature conditions. The stability of the biphenyl structure and the strength of the carbon-halogen bonds contribute to this resistance. It is expected that this compound would also exhibit high resistance to hydrolysis.
The abiotic degradation of chlorinated solvents can be influenced by the presence of certain minerals. For instance, the degradation of chlorinated ethenes has been observed in the presence of Fe(II)-containing clay minerals. acs.org While this has been noted for simpler chlorinated compounds, it points to the potential for mineral-mediated degradation pathways for more complex halogenated aromatics in soil and sediment.
Table 1: Potential Abiotic Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors | Potential Products |
|---|---|---|---|
| Photodegradation | Cleavage of carbon-halogen bonds by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers, environmental matrix (water, soil). | Debrominated, dechlorinated, and other partially dehalogenated biphenyls. |
| Hydrolysis | Reaction with water leading to the replacement of a halogen atom with a hydroxyl group. | pH, temperature. Generally a very slow process for this class of compounds. | Hydroxylated biphenyl derivatives. |
| Mineral-Mediated Degradation | Reductive dehalogenation in the presence of certain minerals like iron-containing clays. | Type and concentration of minerals, redox potential, pH. | Partially dehalogenated biphenyls. |
Role in Chemical Manufacturing Processes and Byproduct Formation
There is no direct evidence from the available scientific literature to suggest that this compound is a significant intentionally produced chemical or a major known byproduct of specific large-scale industrial processes. However, the formation of polychlorinated biphenyls (PCBs) as unintentional byproducts is a recognized phenomenon in certain chemical manufacturing processes, particularly in the production of pigments and dyes. nih.govnih.govrutgers.eduresearchgate.netacs.org
The mechanisms for the inadvertent production of PCBs often involve high temperatures, chlorinated solvents, and the presence of aromatic precursors. nih.gov For example, in the manufacturing of certain azo and phthalocyanine (B1677752) pigments, chlorinated benzenes are sometimes used as solvents or reactants. Under the reaction conditions, these can undergo coupling reactions to form PCB congeners. acs.org The specific congeners formed depend on the starting materials and the precise process conditions.
Given that this compound contains bromine, chlorine, and fluorine, its formation as a byproduct would likely involve processes where precursors containing all three of these different halogens are present, or where sequential halogenation steps occur. The synthesis of complex halogenated aromatic compounds can sometimes lead to the formation of a variety of halogenated byproducts. acs.org The production of certain brominated flame retardants has also been associated with the formation of mixed halogenated byproducts. nih.gov
While specific instances of this compound formation are not documented, the general principles of halogenated byproduct formation suggest it could potentially arise in specialized chemical syntheses involving halogenated aromatic compounds.
Table 2: Industrial Processes with Potential for Halogenated Biphenyl Byproduct Formation
| Industrial Process | Description | Potential Halogenated Byproducts |
|---|---|---|
| Pigment and Dye Manufacturing | Synthesis of azo, phthalocyanine, and other pigments often involves chlorinated aromatic compounds and high temperatures. nih.govnih.govrutgers.eduresearchgate.netacs.org | Polychlorinated biphenyls (PCBs). |
| Iron Ore Sintering | High-temperature industrial process that has been shown to produce unintentional chlorinated and brominated persistent organic pollutants. nih.gov | Polychlorinated and polybrominated dibenzo-p-dioxins/dibenzofurans, and PCBs. nih.gov |
| Manufacturing of Brominated Flame Retardants | Production of flame retardants like polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). nih.gov | Mixed polybrominated-polychlorinated compounds. nih.gov |
| Chemical Synthesis with Halogenated Precursors | Laboratory or industrial synthesis involving various halogenated aromatic starting materials. | A variety of mixed halogenated organic compounds. |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of polyhalogenated biphenyls has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl and its derivatives lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. royalsocietypublishing.orgjddhs.com
Key areas of development include:
Catalytic Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions (like Suzuki and Ullmann couplings) are standard for biphenyl (B1667301) synthesis, future research will focus on developing more robust and recyclable catalysts. researchgate.netchemicalbook.com This includes using catalysts with higher turnover numbers, operating under milder conditions (lower temperatures and pressures), and utilizing more benign solvent systems, such as water or ionic liquids. royalsocietypublishing.orgresearchgate.net
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com Applying microwave irradiation to the synthesis of biphenyl intermediates can decrease the use of solvents and energy. mdpi.comwjpmr.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scalability compared to batch processes. researchgate.net The synthesis of this compound could be adapted to a flow process, potentially improving yield and purity while minimizing waste.
Photocatalysis: Light-driven reactions represent a frontier in green synthesis. A patented method for a related compound utilizes a photocatalytic coupling reaction, which replaces expensive reagents with lower-cost alternatives and operates under more environmentally friendly conditions. patsnap.com Further research into visible-light photocatalysis for C-C bond formation could yield highly efficient and sustainable routes to this class of biphenyls.
Exploration of Novel Reactivity and Unconventional Functionalization Pathways
The specific arrangement of bromo, chloro, and fluoro substituents on the biphenyl core of this compound provides a unique platform for exploring novel chemical transformations. Future research will likely move beyond standard cross-coupling reactions to unlock new functionalization strategies.
Late-Stage Functionalization: Developing methods to selectively modify the molecule in the final stages of a synthetic sequence is highly desirable, particularly in drug discovery. Research into C-H activation could allow for the direct introduction of new functional groups onto the aromatic rings without pre-functionalization, offering a more atom-economical approach.
Orthogonal Reactivity: The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited for sequential, site-selective modifications. The C-Br bond is typically the most reactive in palladium-catalyzed cross-coupling, allowing for initial modification at the 2-position. Subsequent, more forcing conditions could then be used to functionalize the C-Cl bond. The C-F bond is generally the most inert, often remaining as a stable modulator of the molecule's electronic properties.
Reductive Dechlorination/Debromination: Research into the environmental fate of polychlorinated biphenyls (PCBs) has led to the development of methods for their dechlorination, often using nanoscale bimetallic particles like nickel-iron or palladium-iron. researchgate.net These techniques could be adapted for synthetic purposes, allowing for the selective removal of halogen atoms to generate new derivatives that might be difficult to access through other routes.
Advanced Computational Modeling for Rational Design of Biphenyl Derivatives
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the properties of molecules and guiding synthetic efforts. ichem.md For this compound, computational modeling can accelerate the discovery of new derivatives with tailored functionalities.
Predicting Physicochemical Properties: DFT calculations can accurately predict key molecular properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). jcsp.org.pkbohrium.com This information is crucial for designing molecules for applications in electronics, such as OLEDs, where charge transport and energy levels are critical. samaterials.com
Conformational Analysis: The torsional angle between the two phenyl rings is a key determinant of a biphenyl's properties. Computational studies can model how different substitution patterns influence this dihedral angle, which in turn affects the molecule's electronic structure and its ability to interact with biological receptors or self-assemble into larger structures. jcsp.org.pknih.gov
Reaction Mechanism Elucidation: Computational chemistry can be used to model reaction pathways and transition states, providing insights into reaction mechanisms. researchgate.net This understanding can help in optimizing reaction conditions for higher yields and selectivity, particularly for complex, multi-step syntheses or for developing novel catalytic systems.
Integration into Supramolecular Architectures and Functional Frameworks
The halogen atoms on this compound are not merely passive substituents; they can actively participate in non-covalent interactions, most notably halogen bonding. nih.gov This provides a powerful tool for crystal engineering and the construction of complex supramolecular assemblies.
Halogen Bonding in Crystal Engineering: Halogen bonding occurs when an electron-deficient region on a halogen atom (the σ-hole) interacts with a Lewis base. nih.govbirmingham.ac.uk The bromine and chlorine atoms in this compound can act as halogen bond donors, directing the self-assembly of the molecule in the solid state to form well-defined architectures. researchgate.net This controlled assembly is fundamental to designing materials with specific properties, such as liquid crystals or nonlinear optical materials. bohrium.comnih.gov
Building Blocks for Functional Frameworks: The rigid biphenyl scaffold combined with its potential for directional interactions makes it an attractive building block (or "ligand") for constructing Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis. Functionalization of the biphenyl unit could be used to tune the pore size and chemical environment within the framework.
Development of Novel Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The polarity, shape, and conformational flexibility of molecules like this compound can be systematically tuned through synthetic modification, guided by computational predictions, to create new liquid crystalline materials with desired phase behaviors and electro-optical properties. jcsp.org.pkbohrium.com
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The unique combination of properties inherent in this compound positions it at the crossroads of several scientific disciplines, fostering opportunities for collaborative research.
Materials Science: The compound is identified as an OLED material intermediate. samaterials.com Interdisciplinary research between synthetic chemists and materials scientists could focus on designing and synthesizing a library of derivatives to systematically study structure-property relationships for electroluminescent devices. This involves optimizing properties like thermal stability, charge mobility, and emission wavelength.
Medicinal Chemistry and Chemical Biology: Polyhalogenated aromatic structures are common motifs in pharmaceuticals and agrochemicals. patsnap.comresearchgate.net While this specific compound is not a drug, it serves as a valuable scaffold. Collaborative efforts with medicinal chemists and biologists could explore its use as a starting point for developing new bioactive molecules. The varied halogenation pattern allows for fine-tuning of lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov
Environmental Chemistry: The study of polyhalogenated biphenyls (PHBs) has historically been driven by their environmental persistence and toxicity. nih.govnih.gov Future research could involve using this compound as a model compound to study the environmental degradation pathways of mixed halogenated aromatics, investigate their interactions with biological systems at a molecular level, and develop more sensitive analytical methods for their detection.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl, and how can reaction conditions be optimized?
A common approach involves Suzuki-Miyaura coupling between halogenated aryl halides and boronic acids. For example, coupling 2-bromo-4-fluorophenylboronic acid with 4-chlorophenyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C . Optimization should focus on:
- Catalyst loading (0.5–2 mol%) to balance cost and yield.
- Base selection (e.g., Na₂CO₃ vs. K₃PO₄) to minimize side reactions.
- Reaction time (12–24 hrs) monitored by TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₂H₈BrClF, MW 267.55) and isotopic patterns for bromine/chlorine .
- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., distinguishing 4-fluoro vs. 3-fluoro isomers) .
Q. How should purification be conducted to achieve >97% purity?
Q. What safety precautions are required during handling?
While classified as non-hazardous under standard conditions (no GHS pictograms), follow PPE protocols (gloves, lab coat) due to potential irritant effects (H302: harmful if swallowed) . Store sealed in dry, room-temperature environments to prevent degradation .
Advanced Research Questions
Q. How can researchers address contradictory reports on regioselectivity in electrophilic substitution reactions?
Discrepancies may arise from competing electronic effects (e.g., bromine’s ortho/para-directing vs. fluorine’s meta-directing influence). To resolve:
- Conduct competitive kinetic studies under controlled conditions (e.g., nitration with HNO₃/H₂SO₄).
- Use DFT calculations to map electron density and predict reactive sites .
- Validate experimentally via regioselective derivatization (e.g., bromination vs. chlorination) .
Q. What strategies stabilize this compound under high-temperature or acidic conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C suggested for biphenyl derivatives).
- Acidic media : Test stability in HCl/H₂SO₄ (0.1–2 M) via HPLC monitoring. Fluorine’s electron-withdrawing effect may enhance resistance to protodehalogenation .
Q. How do substituent electronic effects influence cross-coupling reactivity?
The electron-withdrawing fluorine and chlorine substituents reduce electron density at the biphenyl core, slowing oxidative addition in Pd-catalyzed reactions. Mitigate by:
Q. What analytical methods resolve co-eluting impurities in HPLC/GC-MS?
- Chiral columns (e.g., Chiralpak IA) for enantiomeric separation.
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to mobile phase for polar byproducts.
- 2D-LC/MS : Couple reverse-phase and HILIC columns for complex mixtures .
Applications in Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
